N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dichlorothiophene with sodium hypochlorite solution followed by acidification can yield intermediates that undergo further reactions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. .
Scientific Research Applications
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting BACE1, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets include the active site of BACE1, and the pathways involved are related to amyloid plaque formation and neurodegeneration .
Comparison with Similar Compounds
Similar compounds include other BACE1 inhibitors such as:
- N-[(4aR,5R,7aR)-7a-(5-amino-2-fluoro-phenyl)-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]amine
- N-[3-[(4aR,7aS)-2-amino-4a,5,6,7-tetrahydro-4H-cyclopenta[d][1,3]thiazin-7a-yl]phenyl]pyrazine-2-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their potency, selectivity, and pharmacokinetic properties.
This detailed article provides a comprehensive overview of N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H16F2N4O2S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25) |
InChI Key |
NIDRNVHMMDAAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N |
Origin of Product |
United States |
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